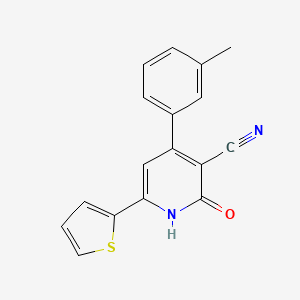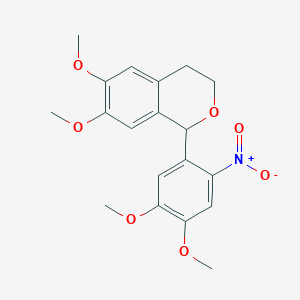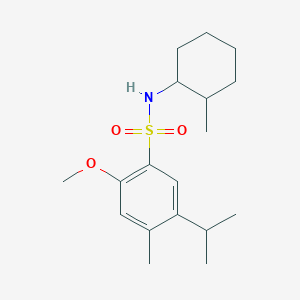![molecular formula C23H24N2O B11477431 2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B11477431.png)
2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a naphthalene moiety linked to a benzodiazole structure via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Naphthalen-2-yloxy Methyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to introduce the methylene bridge.
Coupling with Benzodiazole: The intermediate is then reacted with a benzodiazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ol derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE
- 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-HEXYL-1H-1,3-BENZODIAZOLE
Uniqueness
2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its unique naphthalene and benzodiazole moieties make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H24N2O |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-(naphthalen-2-yloxymethyl)-1-pentylbenzimidazole |
InChI |
InChI=1S/C23H24N2O/c1-2-3-8-15-25-22-12-7-6-11-21(22)24-23(25)17-26-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16H,2-3,8,15,17H2,1H3 |
InChI-Schlüssel |
DXIZNEMJWIWVHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11477348.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B11477352.png)
![Ethyl 3,3,3-trifluoro-2-{4-[(1,1,1,3,3,3-hexafluoro-2-{[(4-methylphenyl)carbonyl]amino}propan-2-yl)amino]phenyl}-2-hydroxypropanoate](/img/structure/B11477354.png)
![6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11477360.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11477367.png)



![2-({[4-(dimethylamino)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11477384.png)
![2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11477385.png)
![4-{2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B11477400.png)
![1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B11477425.png)
![3,7-Bis(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11477439.png)
![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B11477444.png)
